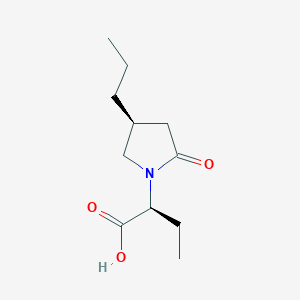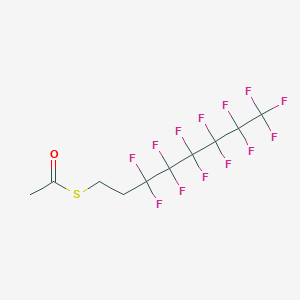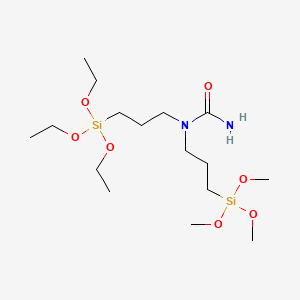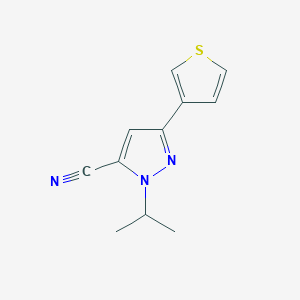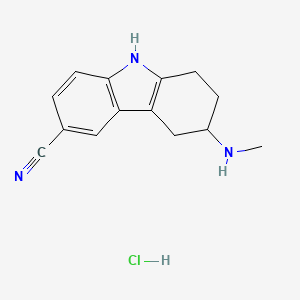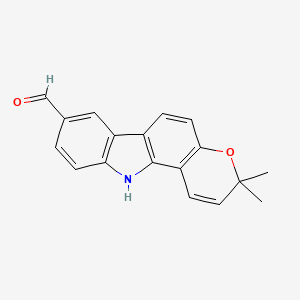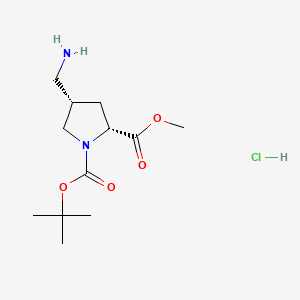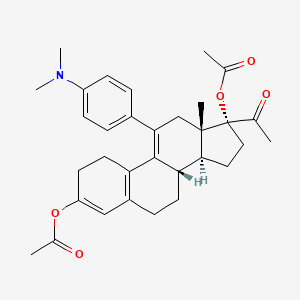
Ulipristal Diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ulipristal Diacetate is a selective progesterone receptor modulator used primarily for emergency contraception and the treatment of uterine fibroids. It is a derivative of 19-norprogesterone and exhibits both antagonistic and partial agonist activity at the progesterone receptor .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ulipristal Diacetate involves multiple steps, starting from 3-methoxyl-19-norpregna-1,3,5(10),17(20)-tetraene. The process includes addition reactions, oxidation, reduction, hydrolysis, and addition-elimination actions. Key intermediates are formed through reactions with methyl lithium or methyl Grignard reagents, followed by protective group removal and further transformations .
Industrial Production Methods
Industrial production of this compound focuses on optimizing yield and purity. The process involves the use of readily available reagents, cost-effective methods, and high-yield reactions. The final product is often purified through recrystallization using solvents like ethanol and isopropanol .
化学反応の分析
Types of Reactions
Ulipristal Diacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of double bonds.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include methyl lithium, methyl Grignard reagents, and protective groups like ethyl vinyl ether. Reaction conditions often involve controlled temperatures and specific solvents to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include intermediates like 17α-hydroxyl-19-norpregna-4,9-diene-3,20-dione, which are further transformed into this compound through acetylation and other steps .
科学的研究の応用
Ulipristal Diacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying selective progesterone receptor modulators.
Biology: Investigated for its effects on ovulation and endometrial changes.
Medicine: Primarily used for emergency contraception and treatment of uterine fibroids. .
Industry: Utilized in the pharmaceutical industry for the development of contraceptive and therapeutic agents.
作用機序
Ulipristal Diacetate exerts its effects by binding to the progesterone receptor, preventing progestin from binding. This action postpones follicular rupture, thereby inhibiting or delaying ovulation. It may also alter the endometrium, impairing implantation .
類似化合物との比較
Similar Compounds
Mifepristone: Another selective progesterone receptor modulator with similar antagonistic activity but higher glucocorticoid activity.
Levonorgestrel: Used for emergency contraception but with a different mechanism of action and efficacy profile.
Uniqueness
Ulipristal Diacetate is unique due to its dual antagonistic and partial agonist activity at the progesterone receptor, making it more tolerable with lower glucocorticoid activity compared to mifepristone .
特性
分子式 |
C32H39NO5 |
|---|---|
分子量 |
517.7 g/mol |
IUPAC名 |
[(8S,13S,14S,17R)-17-acetyl-17-acetyloxy-11-[4-(dimethylamino)phenyl]-13-methyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C32H39NO5/c1-19(34)32(38-21(3)36)16-15-29-27-13-9-23-17-25(37-20(2)35)12-14-26(23)30(27)28(18-31(29,32)4)22-7-10-24(11-8-22)33(5)6/h7-8,10-11,17,27,29H,9,12-16,18H2,1-6H3/t27-,29-,31-,32-/m0/s1 |
InChIキー |
DGPUMRRYZCYOJV-CJSIJMHJSA-N |
異性体SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=C3[C@H]2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
正規SMILES |
CC(=O)C1(CCC2C1(CC(=C3C2CCC4=C3CCC(=C4)OC(=O)C)C5=CC=C(C=C5)N(C)C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


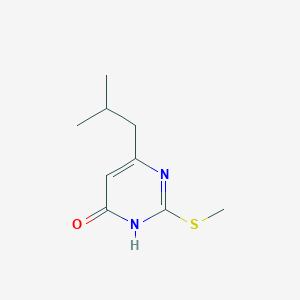
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
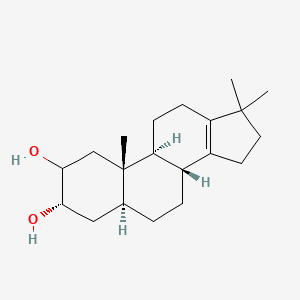
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
